Documented Use as a Critical Intermediate in High-Yield BTK Inhibitor Synthesis
7-Fluoroisoquinolin-4-amine is specifically claimed as a key production intermediate (compound I) in a novel, industrially scalable method for synthesizing a triazine-based Bruton's tyrosine kinase (BTK) inhibitor. This improved process overcomes limitations of prior art (WO 2015/012149) by shortening the production route and providing the target intermediate in higher yield, thereby reducing overall production costs for the final BTK inhibitor drug substance [1].
| Evidence Dimension | Synthetic Process Efficiency (Yield and Scalability) |
|---|---|
| Target Compound Data | 7-Fluoroisoquinolin-4-amine (Compound I) |
| Comparator Or Baseline | Prior art method described in WO 2015/012149 |
| Quantified Difference | Process shortened; yield improved (exact numerical values not provided in patent abstract) |
| Conditions | Industrial-scale pharmaceutical synthesis of a specific BTK inhibitor. |
Why This Matters
This verifies the compound's irreplaceable role in a specific, high-value drug synthesis pathway, making it a required procurement item for organizations replicating or scaling up this patented process.
- [1] FLUOROISOQUINOLINE COMPOUND AND PRODUCTION METHOD THEREOF. U.S. Patent Application No. 20250145574, 2025. View Source
